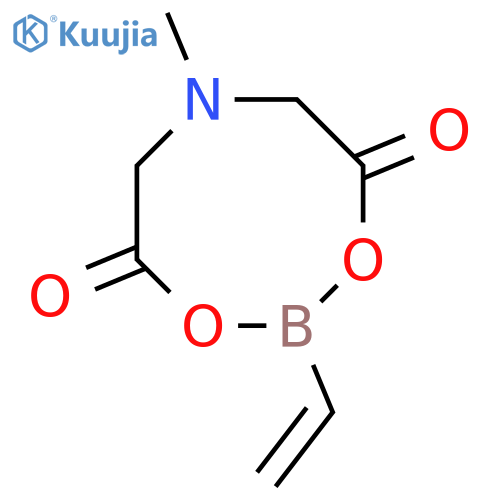Cas no 1257649-53-8 (6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione)
6-メチル-2-ビニル-1,3,6,2-ジオキサザボロカン-4,8-ジオンは、複素環式ボロン酸エステルの一種であり、有機合成化学において重要な中間体として利用されます。この化合物は、ビニル基とボロン酸エステル部位を併せ持つため、クロスカップリング反応やポリマー合成におけるモノマーとしての応用が可能です。特に、その安定性と反応性のバランスが良好で、温和な条件下でも効率的に反応を進行させることができます。また、結晶性が高く精製が容易であるため、実験室規模から工業生産まで幅広く利用されています。

1257649-53-8 structure
商品名:6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione 化学的及び物理的性質
名前と識別子
-
- SY269108
- Z1255432078
- EN300-155785
- C71357
- 1257649-53-8
- DS-4500
- 6-Methyl-2-vinyl-1 pound not3 pound not6 pound not2-dioxazaborocane-4 pound not8-dione
- Vinylboronic acid MIDA ester
- 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
- MFCD11656092
- DTXSID30746323
- A1-24358
- Vinylboronic acid MIDA ester, 97%
- 2-Ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- 1104636-73-8
- A894896
- AKOS016009139
-
- MDL: MFCD11656092
- インチ: 1S/C7H10BNO4/c1-3-8-12-6(10)4-9(2)5-7(11)13-8/h3H,1,4-5H2,2H3
- InChIKey: MGRQGYAVASCCAK-UHFFFAOYSA-N
- ほほえんだ: O1B(C=C)OC(CN(C)CC1=O)=O
計算された属性
- せいみつぶんしりょう: 183.0702880g/mol
- どういたいしつりょう: 183.0702880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A147233-5g |
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257649-53-8 | 95% | 5g |
$259.0 | 2025-02-28 | |
| Ambeed | A147233-1g |
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257649-53-8 | 95% | 1g |
$77.0 | 2025-02-28 | |
| Ambeed | A147233-250mg |
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257649-53-8 | 95% | 250mg |
$34.0 | 2025-02-28 | |
| Ambeed | A147233-100g |
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257649-53-8 | 95% | 100g |
$3030.0 | 2025-02-28 | |
| Ambeed | A147233-25g |
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257649-53-8 | 95% | 25g |
$918.0 | 2025-02-28 | |
| Ambeed | A147233-100mg |
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257649-53-8 | 95% | 100mg |
$14.0 | 2025-02-28 |
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione 関連文献
-
1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
1257649-53-8 (6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione) 関連製品
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1257649-53-8)6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione

清らかである:99%/99%
はかる:25g/5g
価格 ($):1180/332